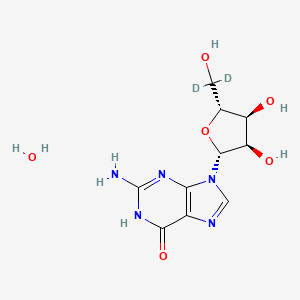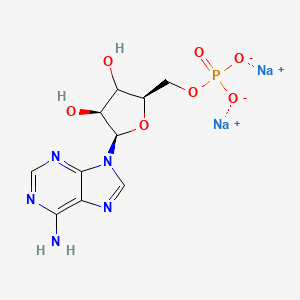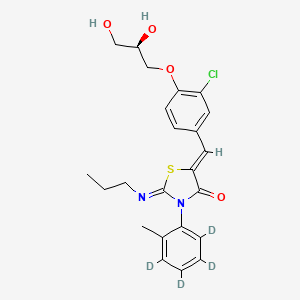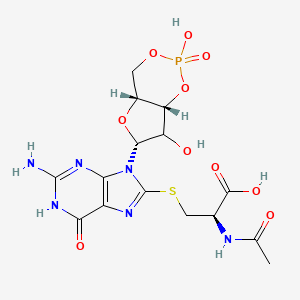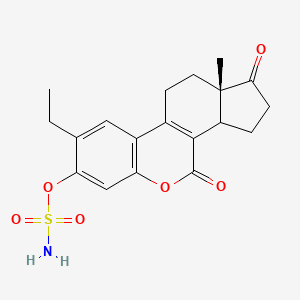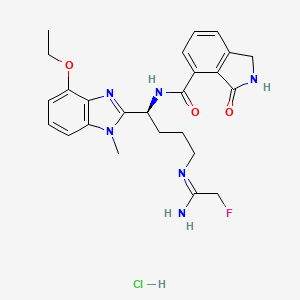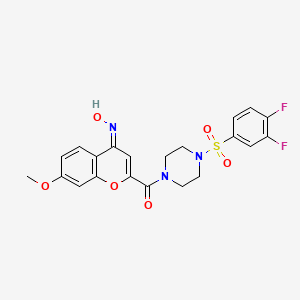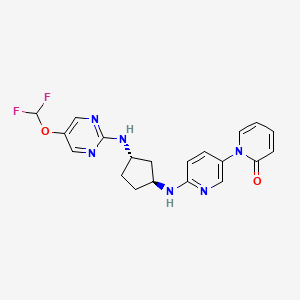
Pcsk9-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pcsk9-IN-12, also known as AZD0780, is a small molecule inhibitor targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .
Preparation Methods
The synthesis of Pcsk9-IN-12 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a substituted aromatic compound, followed by a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Pcsk9-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can be used to modify this compound, often employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the this compound scaffold .
Scientific Research Applications
Pcsk9-IN-12 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Medicine: this compound has potential therapeutic applications in the treatment of hypercholesterolemia and cardiovascular diseases.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs targeting PCSK9.
Mechanism of Action
Pcsk9-IN-12 exerts its effects by binding to PCSK9 and preventing its interaction with LDL receptors. This inhibition leads to an increase in the number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. The molecular targets of this compound include the catalytic domain of PCSK9, which is responsible for its proteolytic activity .
The pathways involved in the mechanism of action of this compound include the regulation of cholesterol homeostasis and lipid metabolism. By inhibiting PCSK9, this compound helps to maintain lower levels of LDL cholesterol, thereby reducing the risk of atherosclerosis and cardiovascular diseases .
Comparison with Similar Compounds
Pcsk9-IN-12 is one of several small molecule inhibitors targeting PCSK9. Other similar compounds include:
Evolocumab: A monoclonal antibody that binds to PCSK9 and prevents its interaction with LDL receptors.
Alirocumab: Another monoclonal antibody targeting PCSK9, with similar mechanisms and therapeutic applications as evolocumab.
This compound is unique in its small molecule structure, which allows for oral administration and potentially different pharmacokinetic properties compared to monoclonal antibodies and siRNA therapies. This uniqueness makes this compound a valuable tool for research and development in the field of cholesterol-lowering therapies .
Properties
Molecular Formula |
C20H20F2N6O2 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[6-[[(1S,3S)-3-[[5-(difluoromethoxy)pyrimidin-2-yl]amino]cyclopentyl]amino]pyridin-3-yl]pyridin-2-one |
InChI |
InChI=1S/C20H20F2N6O2/c21-19(22)30-16-11-24-20(25-12-16)27-14-5-4-13(9-14)26-17-7-6-15(10-23-17)28-8-2-1-3-18(28)29/h1-3,6-8,10-14,19H,4-5,9H2,(H,23,26)(H,24,25,27)/t13-,14-/m0/s1 |
InChI Key |
NCHUWRLOTSAFFN-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H]1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F |
Canonical SMILES |
C1CC(CC1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)


![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
